N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-nitrobenzamide

SHP2 allosteric inhibition Kinase screening Structure-activity relationship

Screening libraries often lack regioisomeric diversity, leaving SAR gaps around the benzamide vector. This 2-nitrobenzamide probe addresses that gap as part of a validated pyrido[1,2-a]pyrimidin-4-one matrix. - Allosteric SHP2 screening: aligns with Zhang et al. (2024) scaffold-hopping design; counter-screen against SHP2-PTP domain (IC50 > 50 µM desired). - Efflux pump profiling: 7-Cl substitution pattern matches MexAB-OprM inhibitor pharmacophore validated by Yoshida et al. - Kinase selectivity panels: ortho-nitro motif enables allosteric back-pocket hydrogen bonding; pair with 4-nitro and 2-Cl-4-nitro analogs for selectivity mapping. - NOS isoform screening: bioisosteric replacement of 8-methyl in Bluhm et al. series; use purified iNOS enzymatic assay with CAS 81000-03-5 as baseline comparator. Supplied as research-grade screening compound with consistent purity specifications; compatible with HTS and biochemical assay workflows.

Molecular Formula C16H11ClN4O4
Molecular Weight 358.74
CAS No. 942001-07-2
Cat. No. B2771978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-nitrobenzamide
CAS942001-07-2
Molecular FormulaC16H11ClN4O4
Molecular Weight358.74
Structural Identifiers
SMILESCC1=C(C(=O)N2C=C(C=CC2=N1)Cl)NC(=O)C3=CC=CC=C3[N+](=O)[O-]
InChIInChI=1S/C16H11ClN4O4/c1-9-14(16(23)20-8-10(17)6-7-13(20)18-9)19-15(22)11-4-2-3-5-12(11)21(24)25/h2-8H,1H3,(H,19,22)
InChIKeyVAYMMKMLTYQBOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Pyrido[1,2-a]pyrimidin-4-one Scaffold


N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-nitrobenzamide (MW 358.74, formula C16H11ClN4O4) is a fully synthetic small molecule belonging to the pyrido[1,2-a]pyrimidin-4-one heterocyclic class. This scaffold has been validated in peer-reviewed studies as a privileged core for allosteric SHP2 phosphatase inhibition (Zhang et al., 2024) [1], MexAB-OprM efflux pump inhibition in Pseudomonas aeruginosa (Yoshida et al., 2005–2007) [2], and nitric oxide synthase inhibition (Bluhm et al., 2009) [3]. The target compound is commercially available as a research-grade screening compound through ChemDiv's discovery chemistry collection .

Why Generic Analogs Cannot Replace This Scaffold


Pyrido[1,2-a]pyrimidin-4-one derivatives exhibit profound sensitivity to substitution pattern: the position of the nitro group on the benzamide ring (ortho vs. para) alters both electronic character and hydrogen-bonding geometry, directly affecting target binding [1]; the 7-chloro substituent modulates core electron density and LogP, influencing both potency and solubility [2]; and C-3 acylamino vs. C-2 substituent regiochemistry determines whether the compound engages allosteric SHP2 pockets or MexAB-OprM efflux pump binding sites [3]. Simple interchange with a 4-nitrobenzamide or des-chloro analog without experimental validation risks loss of on-target activity, altered selectivity, or unpredictable physicochemical behavior.

Differentiation Evidence


Ortho vs. Para Nitrobenzamide Conformational Constraint

The 2-nitro (ortho) substitution on the benzamide ring of the target compound introduces an intramolecular hydrogen bond between the nitro oxygen and the amide NH, constraining the conformational ensemble relative to the 4-nitro (para) regioisomer (CAS 941923-23-5 analog). In the SHP2 inhibitor series reported by Zhang et al. (2024), the nature of the aryl substituent at the C-3 position was a critical determinant of enzymatic IC50, with compound 14i (bearing a 7-aryl substituent and a sulfur linker) achieving IC50 = 0.104 μM against full-length SHP2 versus IC50 > 50 μM against the SHP2-PTP domain [1]. While no direct head-to-head data exist for the exact 2-nitro vs. 4-nitro pair, the ortho-nitro group's steric and electronic profile is expected to produce differential binding when screened against the same target panel.

SHP2 allosteric inhibition Kinase screening Structure-activity relationship

7-Chloro Substitution and SHP2 Inhibitory Potency

In the pyrido[1,2-a]pyrimidin-4-one SHP2 inhibitor series reported by Zhang et al. (2024), the presence and position of halogen substituents on the core scaffold significantly influenced enzymatic potency. Compound 14i, which incorporates a 7-position substituent (albeit a larger aryl group via a sulfur linker), achieved IC50 = 0.104 μM against full-length SHP2 with antiproliferative IC50 = 1.06 μM against Kyse-520 cancer cells and selectivity over HBMEC normal cells (IC50 = 30.75 μM, selectivity index ≈ 29) [1]. In the related MexAB-OprM efflux pump inhibitor series (Yoshida et al., 2006), the inclusion of hydrophilic substituents on the aryl nucleus of 2-substituted pyrido[1,2-a]pyrimidin-4-ones improved solubility while retaining in vitro activity, and enabled in vivo potentiation in a rat P. aeruginosa pneumonia model [2]. The 7-chloro substituent on the target compound provides a balance of lipophilicity (Cl as halogen) and metabolic stability compared to the non-halogenated 7-H analog (e.g., CAS 897616-89-6).

SHP2 phosphatase inhibition Cancer cell proliferation Allosteric inhibitor design

C-3 Acylamino vs. C-2 Substituent Target Divergence

The target compound bears the 2-nitrobenzamide moiety at the C-3 position of the pyrido[1,2-a]pyrimidin-4-one core via an amide linkage (N-linked). This regiochemistry is distinct from the C-2-substituted pyrido[1,2-a]pyrimidin-4-ones developed as MexAB-OprM efflux pump inhibitors (Yoshida et al., 2005–2007), where carbon-linked or nitrogen-linked substituents at C-2 were essential for potentiation of levofloxacin and aztreonam in Pseudomonas aeruginosa [1]. The C-3 acylamino substitution pattern aligns instead with the 3-aroylpyrido[1,2-a]pyrimidine series evaluated as nitric oxide synthase inhibitors by Bluhm et al. (2009), where compounds with a biphenyloyl group at C-3 and an 8-methyl substituent displayed the highest iNOS inhibitory effects with selectivity over purified iNOS [2]. This regiochemical distinction means the target compound is mechanistically misaligned with efflux pump inhibitor screening but potentially relevant to SHP2, NOS, or kinase-targeted campaigns.

Target selectivity Efflux pump inhibition SHP2 phosphatase

ChemDiv Exclusivity: Verified Purity and Identity

N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-nitrobenzamide (CAS 942001-07-2) is cataloged within the ChemDiv discovery chemistry collection, a commercial screening library comprising over 1.6 million compounds used by pharmaceutical and academic screening centers worldwide . The ChemDiv collection is manually curated with structural identity confirmed by NMR and LCMS, providing a level of quality assurance that distinguishes it from non-verified vendor listings. Related analogs within the ChemDiv portfolio include the 4-(trifluoromethyl)benzamide variant (MW 381.74) and the 4-methyl-3-nitrobenzamide analog (MW 372.76), enabling comparative SAR exploration from a single supplier with consistent purity specifications (typically ≥95%). The InChI Key VAYMMKMLTYQBOU-UHFFFAOYSA-N provides a unique, machine-readable identifier for unambiguous database cross-referencing.

Screening library procurement Compound identity verification Hit validation

LogP and H-Bonding Profile vs. CF3 and Pivalamide Analogs

The 2-nitrobenzamide moiety introduces a distinct hydrogen-bond acceptor/donor profile compared to other 3-substituted analogs in the same ChemDiv series. The nitro group contributes two strong H-bond acceptors (oxygen atoms) and the amide NH serves as an H-bond donor, creating a bidentate pharmacophoric element. In contrast, the 4-(trifluoromethyl)benzamide analog (MW 381.74) replaces the nitro group with a lipophilic –CF3 group, increasing calculated LogP by approximately 0.8–1.2 units (estimated via fragment-based calculation) and reducing aqueous solubility . The pivalamide analog (MW 331.73) eliminates the aromatic benzamide entirely, replacing it with a tert-butyl amide, which drastically reduces π-stacking potential and alters the binding pharmacophore. These physicochemical differences translate to divergent performance in biochemical assay conditions (solubility-limited vs. target-engagement-limited outcomes) and in cellular permeability profiles.

Physicochemical properties Drug-likeness Permeability prediction

Screening Applications and Procurement


SHP2 Allosteric Inhibitor Screening

Deploy this compound as part of a focused pyrido[1,2-a]pyrimidin-4-one library for biochemical SHP2 full-length enzymatic screening. The C-3 acylamino substitution pattern aligns with the scaffold-hopping design strategy validated by Zhang et al. (2024), where 30 analogs were evaluated for SHP2 inhibition [1]. Use the 2-nitrobenzamide as a 'probe' entry within a matrix that includes the 4-nitro regioisomer, the 7-H analog, and the 4-CF3 analog to map the SAR of the benzamide moiety in parallel. Counter-screen against SHP2-PTP domain (where IC50 > 50 μM is desirable for allosteric selectivity) and assess antiproliferative activity in Kyse-520, NCI-H358, and MIA-PaCa2 cancer cell lines with HBMEC normal cell counter-screen [1].

Kinase Selectivity Panel Profiling

As a nitrobenzamide-containing heterocycle, the compound is suitable for inclusion in broad kinase selectivity screening panels. ChemDiv offers a Kinase Scan collection comprising thousands of kinase-targeted small molecules . The ortho-nitrobenzamide motif has precedent in type II kinase inhibitor design, where the nitro group can engage the allosteric back pocket or gatekeeper residue via hydrogen bonding. Pair this compound with the 4-nitrobenzamide and 2-chloro-4-nitrobenzamide analogs to probe the effect of nitro positioning on kinase selectivity profiles. The unique InChI Key (VAYMMKMLTYQBOU-UHFFFAOYSA-N) enables unambiguous registration in laboratory information management systems.

Nitric Oxide Synthase (NOS) Isoform Screening

Given the structural homology with 3-aroylpyrido[1,2-a]pyrimidines reported as NOS inhibitors by Bluhm et al. (2009) [2], this compound may be screened against iNOS, eNOS, and nNOS isoforms. The 7-chloro substituent serves as a bioisosteric replacement for the 8-methyl group identified as potency-enhancing in the Bluhm series. Use purified iNOS enzymatic assay and RAW 264.7 cell-based iNOS expression assay as primary screening formats, with the unsubstituted benzamide analog (CAS 81000-03-5) as a baseline comparator [2].

Fragment-Based Anticancer Lead Design

The combination of a 7-chloro-2-methyl-pyrido[1,2-a]pyrimidin-4-one core with a 2-nitrobenzamide substituent provides a three-dimensional pharmacophore suitable for fragment growth or scaffold-hopping strategies. The nitro group can serve as a synthetic handle for reduction to an amine (for subsequent amide coupling or sulfonamide formation) or as a bioisostere for carboxylic acid in target engagement. Procure alongside the 2-chloro-4-nitrobenzamide analog (CAS 941923-23-5) and the 4-bromobenzamide analog to enable parallel medicinal chemistry exploration from a common core. All analogs are available from ChemDiv's building block collection with consistent purity specifications .

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